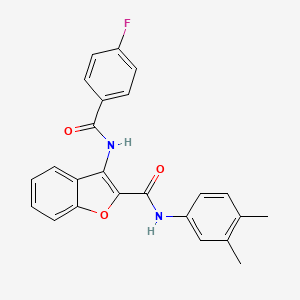

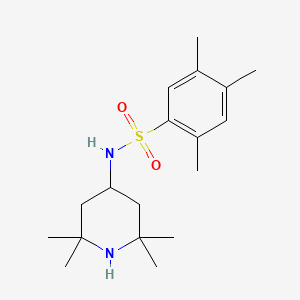

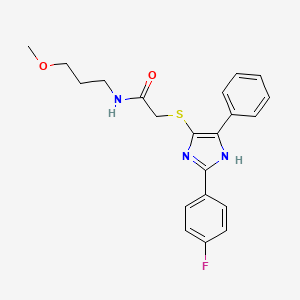

![molecular formula C20H23N5O2 B2978174 4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-73-9](/img/structure/B2978174.png)

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), with various substitutions at different positions. These include a methyl group at the 4-position, a phenyl group at the 7-position, and propyl groups at the 2 and 6 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its substituents. The electron-donating methyl and propyl groups and the electron-withdrawing phenyl group could direct and influence its participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Aplicaciones Científicas De Investigación

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Antibacterial Activity

Imidazole and its derivatives have shown antibacterial activities against various microorganisms . For instance, the compound 21h exhibited strong antibacterial activity with a MIC value of 31.0 mg/mL against B. subtilis and 63.0 mg/mL against S. aureus . Another synthesized compound, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-1-ium chloride (25c), was found to have a broad spectrum of activity against S. aureus, E. coli, Klebsiella pneumonia (K. pneumonia), Acinetobacter baumannii (A. baumannii) and Cryptococcus neoformans (C. neoformans) .

Antifungal Activity

Imidazole derivatives have been found to exhibit antifungal activities . For instance, clotrimazole, a common antifungal medication, contains an imidazole ring. It works by inhibiting the production of ergosterol, a critical component of fungal cell membranes .

Antiviral Activity

Some imidazole derivatives have shown potential as antiviral agents . For example, enviroxime is an imidazole-based compound that has been studied for its antiviral properties .

Anti-Inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory properties . These compounds may work by inhibiting the production of pro-inflammatory cytokines .

Anticancer Activity

Certain imidazole derivatives have shown promise as potential anticancer agents . These compounds may work by interfering with cell division or by inducing apoptosis (programmed cell death) in cancer cells .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-11-23-15(14-9-7-6-8-10-14)13-25-16-17(21-19(23)25)22(3)20(27)24(12-5-2)18(16)26/h6-10,13H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTVVPWYVOPHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

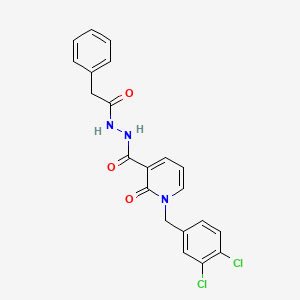

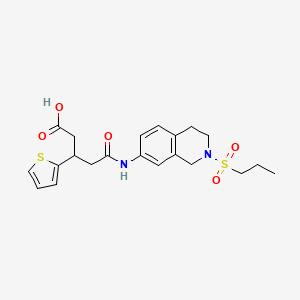

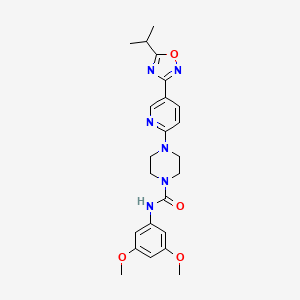

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

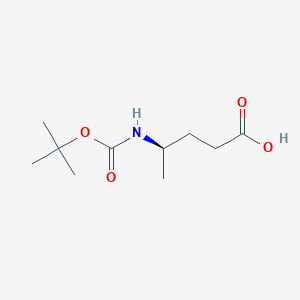

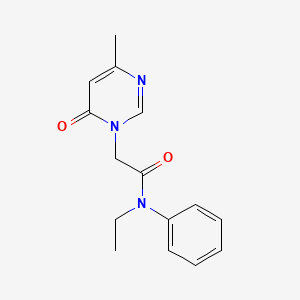

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

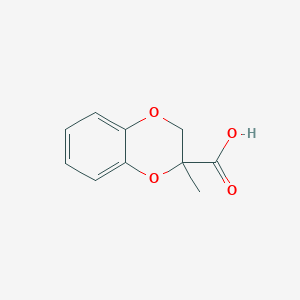

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

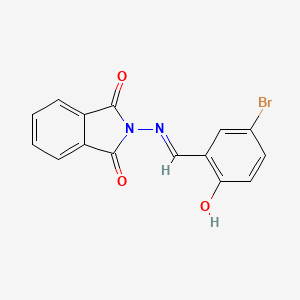

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)